molecular formula C8H17BrMgSi B14400424 magnesium;trimethyl(pent-4-enyl)silane;bromide CAS No. 89811-49-4

magnesium;trimethyl(pent-4-enyl)silane;bromide

Cat. No.: B14400424
CAS No.: 89811-49-4
M. Wt: 245.51 g/mol
InChI Key: OZYHSEPJMIFSIK-UHFFFAOYSA-M
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Description

Magnesium;trimethyl(pent-4-enyl)silane;bromide is a compound that belongs to the class of organometallic compounds. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;trimethyl(pent-4-enyl)silane;bromide can be synthesized through the reaction of magnesium with trimethyl(pent-4-enyl)silane bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves using larger reactors and more efficient stirring and temperature control systems to ensure consistent product quality. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium;trimethyl(pent-4-enyl)silane;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include:

  • Carbonyl compounds (e.g., formaldehyde, acetone)
  • Alkyl halides (e.g., methyl iodide, ethyl bromide)
  • Solvents such as THF and diethyl ether

The reactions are typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Magnesium;trimethyl(pent-4-enyl)silane;bromide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;trimethyl(pent-4-enyl)silane;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the nature of the substituents on the silicon and the presence of the bromide ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;trimethyl(pent-4-enyl)silane;bromide is unique due to the presence of both silicon and magnesium in its structure, which imparts distinct reactivity and selectivity in chemical reactions. The pentenyl group also provides additional versatility in organic synthesis compared to other Grignard reagents .

Properties

CAS No.

89811-49-4

Molecular Formula

C8H17BrMgSi

Molecular Weight

245.51 g/mol

IUPAC Name

magnesium;trimethyl(pent-4-enyl)silane;bromide

InChI

InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h5,8H,1,6-7H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

OZYHSEPJMIFSIK-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)[CH-]CCC=C.[Mg+2].[Br-]

Origin of Product

United States

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